molecular formula C13H17F3N6OS B2620574 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 923823-45-4

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2620574
CAS No.: 923823-45-4
M. Wt: 362.38
InChI Key: XXUXWRLAEZFLSQ-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic compound notable for its applications across various scientific and industrial fields. Its complex structure comprises a triazole ring, a trifluoromethyl group, and a sulfone linkage, among other functional groups, making it a versatile candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide typically begins with the preparation of the triazole core. This is achieved through a cyclization reaction involving hydrazine derivatives and trifluoromethyl precursors under controlled conditions. The introduction of the sulfanyl group is carried out using thiol derivatives, followed by the incorporation of the cyanocyclohexyl group through nucleophilic substitution. The final step involves the acetamide formation by reacting with a suitable acylating agent.

Industrial production methods: : Industrial-scale production focuses on optimizing reaction yields and minimizing by-products. The process typically involves continuous flow reactors to maintain precise control over reaction parameters and to increase efficiency. Green chemistry principles are often employed to reduce environmental impact, such as solvent recycling and waste minimization strategies.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfanyl group, forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can occur at the triazole ring and other functional groups, leading to a variety of derivatives.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and cyanocyclohexyl groups.

Common reagents and conditions used in these reactions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like bromine or chlorine, organometallic reagents for nucleophilic attacks.

Major products formed from these reactions: : The major products include various sulfoxide and sulfone derivatives, reduced triazole analogs, and substituted acetamide compounds

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals and agrochemicals.

Biology and Medicine: : Its biological activity is harnessed in drug development, particularly in designing molecules with specific interactions with enzymes and receptors. The trifluoromethyl and triazole groups enhance its binding affinity and stability, making it a valuable candidate in medicinal chemistry.

Industry: : The compound's unique chemical properties are exploited in developing advanced materials, such as polymers with specialized functions. Its stability and reactivity make it a crucial component in various industrial applications, including coatings and adhesives.

Mechanism of Action

The compound exerts its effects through several mechanisms, depending on the context of its application. In biological systems, it interacts with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The trifluoromethyl group enhances these interactions, leading to increased potency and selectivity. The triazole ring plays a crucial role in stabilizing the compound and facilitating its passage through biological membranes, improving its bioavailability.

Comparison with Similar Compounds

Similar compounds

  • 2-[[4-amino-5-(difluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide

  • 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-ethylacetamide

Comparison: : Compared to its analogs, 2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide offers distinct advantages in terms of stability and reactivity, primarily due to the presence of the trifluoromethyl group. This moiety enhances the compound's electronic properties, making it more resilient to metabolic breakdown and increasing its affinity for target molecules. Its versatility in chemical reactions and biological applications further distinguishes it from similar compounds, making it a valuable asset in both research and industry.

That covers a comprehensive overview of this compound, delving into its preparation, reactions, applications, mechanism of action, and comparison with similar compounds. Intriguing stuff!

Properties

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N6OS/c1-21(12(8-17)5-3-2-4-6-12)9(23)7-24-11-20-19-10(22(11)18)13(14,15)16/h2-7,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUXWRLAEZFLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=NN=C(N1N)C(F)(F)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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